![molecular formula C15H15N5O2S2 B14971906 N-(2,6-Dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide](/img/structure/B14971906.png)
N-(2,6-Dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide
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Overview
Description
N-(2,6-Dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazolo-triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazolo-Triazine Core: This could involve the cyclization of appropriate precursors under specific conditions.
Attachment of the Sulfanyl Group: This step might involve the reaction of the thiadiazolo-triazine core with a sulfanylating agent.
Acetamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This could involve the conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction reactions might target the oxo group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the phenyl or acetamide groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Thiadiazolo-Triazine Derivatives: Compounds with similar core structures but different substituents.
Sulfanyl Acetamides: Compounds with similar sulfanyl and acetamide groups but different core structures.
Uniqueness
N-(2,6-Dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide is unique due to its specific combination of functional groups and core structure, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H15N5O2S2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H15N5O2S2/c1-8-5-4-6-9(2)12(8)16-11(21)7-23-15-19-20-13(22)10(3)17-18-14(20)24-15/h4-6H,7H2,1-3H3,(H,16,21) |
InChI Key |
MZBFZKOBWAYKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C |
Origin of Product |
United States |
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